2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)ethylamine
Overview
Description
2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)ethylamine is a heterocyclic compound that features a furan ring fused with a triazole ring, connected to an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)ethylamine typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)ethylamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The ethylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Reduced triazole derivatives.
Substitution: Substituted ethylamine derivatives.
Scientific Research Applications
2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)ethylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)methylamine
- 2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)propylamine
- 2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)butylamine
Uniqueness
2-(3-(2-furyl)-1H-1,2,4-triazol-5-yl)ethylamine is unique due to its specific combination of a furan and triazole ring with an ethylamine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c9-4-3-7-10-8(12-11-7)6-2-1-5-13-6/h1-2,5H,3-4,9H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJHXOKZBHPQJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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